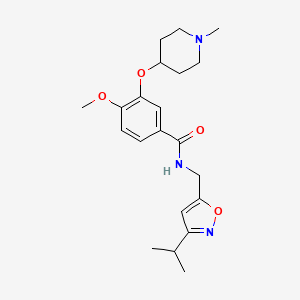

ML352

Descripción

Propiedades

IUPAC Name |

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVOWHFRUAMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML352 mechanism of action on choline transporter

An In-depth Technical Guide on the Mechanism of Action of ML352 on the Choline Transporter

Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is a presynaptic sodium-coupled symporter crucial for cholinergic neurotransmission.[1][2] It mediates the rate-limiting step in acetylcholine (ACh) synthesis by facilitating the reuptake of choline from the synaptic cleft into cholinergic neurons.[3][4][5] Given its pivotal role, the CHT is a significant target for modulating cholinergic signaling in various physiological and pathological states.[6] ML352 is a novel, potent, and selective small-molecule inhibitor of CHT.[3][4][6] Unlike the classical competitive antagonist hemicholinium-3 (HC-3), ML352 exhibits a distinct noncompetitive mechanism of action, making it a valuable tool for studying cholinergic dynamics and a potential platform for developing novel therapeutics.[1][5][6][7][8] This guide provides a detailed examination of the mechanism of action of ML352, presenting key quantitative data, experimental protocols, and visual representations of its interaction with the choline transporter.

Quantitative Analysis of ML352 Activity

The inhibitory potency and kinetic parameters of ML352 have been characterized through various biochemical and cellular assays. The data consistently demonstrate a nanomolar affinity for the choline transporter.

| Parameter | Value | Experimental System | Reference |

| Ki | 92 ± 2.8 nM | hCHT LV-AA transfected HEK293 cells | [6][7] |

| 172 ± 12 nM | Mouse forebrain synaptosomes | [6][7] | |

| 128.6 ± 15.3 nM | [³H]HC-3 Binding Assay (hCHT transfected cells) | [6][7] | |

| IC50 | 168.6 ± 49.4 nM | Choline Uptake Assay | [1] |

| Effect on Choline Km | No significant change | hCHT LV-AA transfected HEK293 cells | [6] |

| Effect on Choline Vmax | Concentration-dependent reduction | hCHT LV-AA transfected HEK293 cells | [6] |

| ↓ to 70.4 ± 5.6% of control (at 200 nM ML352) | hCHT LV-AA transfected HEK293 cells | [6] | |

| ↓ to 30.3 ± 4.2% of control (at 800 nM ML352) | hCHT LV-AA transfected HEK293 cells | [6] | |

| ↓ to 57.2 ± 3.4% of control (at 300 nM ML352) | Mouse forebrain synaptosomes | [6][7] | |

| Effect on [³H]HC-3 Kd | No significant change | hCHT transfected cell membranes | [6][7] |

| Effect on [³H]HC-3 Bmax | Significant reduction | hCHT transfected cell membranes | [6][7] |

Core Mechanism of Action: Noncompetitive Allosteric Inhibition

Kinetic studies have been fundamental in elucidating the mechanism by which ML352 inhibits the choline transporter. The key finding is that ML352 acts as a noncompetitive inhibitor, a mechanism distinct from the competitive inhibition exhibited by HC-3.[1][6][7]

In saturation choline transport assays, the presence of ML352 leads to a concentration-dependent decrease in the maximal velocity (Vmax) of choline uptake without significantly altering the Michaelis constant (Km) for choline.[6] This indicates that ML352 does not compete with choline for the same binding site. Instead, it binds to a different, allosteric site on the transporter. This allosteric binding event induces a conformational change in the transporter protein, which impairs its ability to translocate choline across the cell membrane, thereby reducing the Vmax.[6][7]

Further evidence for an allosteric mechanism comes from radioligand binding assays using [³H]HC-3.[6] HC-3 is a known competitive inhibitor that binds directly to the choline binding site.[5][8] In the presence of ML352, the maximum number of binding sites (Bmax) for [³H]HC-3 is significantly reduced, while the dissociation constant (Kd) of [³H]HC-3 remains unchanged.[6][7] This result suggests that ML352, by binding to its allosteric site, alters the transporter's conformation in such a way that it reduces the availability or accessibility of the HC-3 binding site, without affecting the affinity of the remaining available sites.[6][7] Recent cryogenic electron microscopy (cryo-EM) structures of CHT1 have provided high-resolution visualization of the ML352-inhibited state, confirming a distinct binding site from choline and HC-3 and revealing the structural basis for its inhibitory mechanism.[1][2]

Caption: Mechanism of ML352 noncompetitive inhibition of the choline transporter.

Selectivity Profile

A critical feature of ML352 is its high selectivity for the choline transporter. At concentrations that effectively block CHT, ML352 shows no significant activity at other related transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][6][7] Furthermore, it does not inhibit key enzymes involved in acetylcholine metabolism, namely acetylcholinesterase (AChE) and choline acetyltransferase (ChAT).[3][4][6][7] This high degree of selectivity minimizes off-target effects, making ML352 a precise tool for probing the functions of the choline transporter.

Experimental Protocols

The characterization of ML352's mechanism of action relies on specific and robust experimental assays. Detailed below are the generalized protocols for the key experiments cited.

[³H]Choline Uptake Assay

This functional assay measures the rate of choline transport into cells or synaptosomes.

-

Preparation:

-

Cell Culture: HEK293 cells stably expressing human CHT (or a suitable equivalent) are cultured to confluence on appropriate plates.[6]

-

Synaptosome Preparation: Mouse forebrain tissue is homogenized in a suitable buffer (e.g., sucrose buffer) and subjected to differential centrifugation to isolate the synaptosomal fraction.[6]

-

-

Assay Procedure:

-

Cells or synaptosomes are pre-incubated in a physiological buffer (e.g., Krebs-Ringer-HEPES, KRH) for a defined period.

-

Varying concentrations of ML352 or vehicle control are added during a pre-incubation step.[1]

-

The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]choline and varying concentrations of unlabeled choline (for saturation experiments).

-

The reaction proceeds for a short, defined period (e.g., 10 minutes) at room temperature or 37°C.[1]

-

-

Termination and Measurement:

-

Uptake is rapidly terminated by washing the cells or synaptosomes with ice-cold buffer to remove extracellular [³H]choline.[1]

-

The cells or synaptosomes are lysed (e.g., with 1% SDS, 0.2 M NaOH).[1]

-

The radioactivity of the lysate, representing the amount of transported [³H]choline, is measured using liquid scintillation counting.[1]

-

-

Data Analysis:

-

Background radioactivity (from control cells not expressing CHT) is subtracted.[1]

-

Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Caption: Experimental workflow for a [³H]Choline Uptake Assay.

[³H]Hemicholinium-3 (HC-3) Radioligand Binding Assay

This assay directly measures the binding of ligands to the choline transporter in membrane preparations.

-

Membrane Preparation:

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated in a reaction mixture containing:

-

A fixed concentration of [³H]HC-3.

-

Varying concentrations of the competing ligand (ML352 for competition assays, or unlabeled HC-3 for saturation assays).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

-

Separation and Measurement:

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes with the bound radioligand.

-

The filters are washed quickly with ice-cold buffer to remove unbound [³H]HC-3.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled HC-3) and is subtracted from total binding to yield specific binding.

-

For competition assays, IC50 values are determined and converted to Ki values using the Cheng-Prusoff equation.

-

For saturation assays, Kd and Bmax values are determined by fitting the specific binding data.

-

Caption: Experimental workflow for a [³H]HC-3 Radioligand Binding Assay.

Conclusion

ML352 is a high-affinity inhibitor of the presynaptic choline transporter, CHT.[3][4][6] Extensive kinetic and binding studies have unequivocally demonstrated that it functions through a noncompetitive, allosteric mechanism.[6][7] By binding to a site distinct from the choline recognition site, ML352 induces a conformational change that reduces the maximal transport capacity of CHT without affecting its affinity for choline.[6] This mechanism, combined with its high selectivity and central nervous system penetrance, establishes ML352 as a superior chemical probe for the acute and specific inhibition of CHT in vitro and in vivo, providing a powerful tool for researchers and a potential foundation for the development of novel cholinergic therapeutics.[4][6][7]

References

- 1. Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport mechanism of presynaptic high-affinity choline uptake by CHT1 [ouci.dntb.gov.ua]

- 3. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

ML352: A Comprehensive Selectivity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML352 is a potent and selective, noncompetitive, allosteric inhibitor of the high-affinity choline transporter (CHT).[1][2][3][4] As the rate-limiting step in acetylcholine (ACh) synthesis, CHT is a critical target for modulating cholinergic neurotransmission.[3][5] This document provides a detailed technical overview of the selectivity profile of ML352, presenting key quantitative data, experimental methodologies, and visual representations of its biological context and the workflow used for its characterization.

Core Mechanism of Action

ML352 exerts its inhibitory effect on the presynaptic choline transporter (CHT).[4] Unlike competitive inhibitors such as hemicholinium-3 (HC-3), ML352 binds to an allosteric site on the transporter.[1][2][5] This noncompetitive mechanism of action means that its inhibitory activity is not overcome by increasing concentrations of the natural substrate, choline.[1][2] Structural studies have revealed that ML352 stabilizes the inward-open conformation of CHT, thereby preventing the translocation of choline into the presynaptic neuron.[5] This ultimately limits the synthesis of acetylcholine.

Quantitative Selectivity Data

The selectivity of ML352 has been rigorously assessed against a broad panel of biological targets. The following tables summarize its inhibitory activity against its primary target, CHT, and a wide range of off-targets.

Table 1: Potency of ML352 against the High-Affinity Choline Transporter (CHT)

| Assay System | Parameter | Value (nM) |

| hCHT LV-AA transfected HEK293 cells | Ki | 92 ± 2.8[1] |

| Mouse forebrain synaptosomes | Ki | 172 ± 12[1] |

| [3H]HC-3 binding to transfected cell membranes | Ki | 128.6 ± 15.3[1][2] |

Table 2: Off-Target Selectivity Profile of ML352

ML352 was evaluated at a concentration of 10 μM against a panel of 68 G-protein coupled receptors, ion channels, and transporters.[6] The data below represents the percent inhibition observed at this concentration.[1] ML352 also showed no significant inhibition of key enzymes and transporters involved in cholinergic and monoaminergic signaling.[1][3]

| Target Class | Target | Percent Inhibition at 10 μM |

| Enzymes | Acetylcholinesterase (AChE) | No inhibition[1][3] |

| Choline Acetyltransferase (ChAT) | No inhibition[1][3] | |

| Transporters | Dopamine Transporter (DAT) | 4[1] |

| Serotonin Transporter (SERT) | 2[1] | |

| Norepinephrine Transporter (NET) | 12[1] | |

| GABA Transporter | 11[1] | |

| Receptors | Histamine H1 | 37[1] |

| Histamine H2 | 20[1] | |

| Tachykinin NK1 | 22[1] | |

| Glucocorticoid | -1[1] | |

| Glutamate, Kainate | -2[1] | |

| Glutamate, NMDA, Agonism | 1[1] | |

| Glutamate, NMDA, Glycine | 4[1] | |

| Glutamate, NMDA, Phencyclidine | -5[1] | |

| Thyroid Hormone | 6[1] | |

| Ion Channels | Sodium Channel, Site 2 | 20[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the selectivity profiling of ML352.

Choline Uptake Inhibition Assay in hCHT Transfected HEK293 Cells

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a human CHT construct (hCHT LV-AA) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells were plated in 96-well microplates and allowed to adhere.

-

On the day of the assay, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells were pre-incubated with varying concentrations of ML352 or vehicle control for a specified time.

-

[3H]choline was added to initiate the uptake reaction.

-

After a defined incubation period, the uptake was terminated by washing the cells rapidly with ice-cold KRH buffer.

-

Cells were lysed, and the incorporated radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis: IC50 values were determined by nonlinear regression analysis of the concentration-response curves. Ki values were calculated using the Cheng-Prusoff equation.

[3H]HC-3 Radioligand Binding Assay

-

Membrane Preparation: Membranes were prepared from hCHT LV-AA transfected HEK293 cells or mouse forebrain synaptosomes. The tissue or cells were homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet was resuspended in a binding buffer.

-

Assay Procedure:

-

Membrane preparations were incubated with a fixed concentration of [3H]hemicholinium-3 ([3H]HC-3) and varying concentrations of ML352 in a 96-well plate.

-

Nonspecific binding was determined in the presence of a high concentration of unlabeled HC-3.

-

The reaction was incubated to allow for binding equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: IC50 values were determined from competition binding curves, and Ki values were calculated using the Cheng-Prusoff equation.

Off-Target Screening

ML352 was evaluated in a comprehensive lead profiling screen (Eurofins Panlabs) against a panel of 68 molecular targets, including G-protein coupled receptors, ion channels, and transporters. The assays were primarily radioligand binding assays performed at a single concentration of 10 μM. The percent inhibition of radioligand binding was determined for each target.

Visualizations

Signaling Pathway of Acetylcholine Synthesis and Release

Caption: Cholinergic synapse showing ML352's allosteric inhibition of the choline transporter (CHT).

Experimental Workflow for ML352 Selectivity Profiling

Caption: Workflow for determining the selectivity profile of ML352.

References

- 1. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Choline Transporter Inhibitor II, ML352 | 1649450-12-3 [sigmaaldrich.com]

The Cholinergic Investigator's Guide to ML352: A Potent and Selective Tool for Probing Choline Transporter Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The high-affinity choline transporter (CHT) is the rate-limiting step in acetylcholine (ACh) synthesis, making it a critical target for understanding and modulating cholinergic neurotransmission.[1][2] ML352 is a novel, potent, and selective noncompetitive inhibitor of CHT.[1][2][3][4] This technical guide provides a comprehensive overview of ML352, including its mechanism of action, key pharmacological data, and detailed protocols for its use in studying the cholinergic system. Recent cryogenic electron microscopy (cryo-EM) studies have elucidated the structural basis for its unique inhibitory action, revealing that ML352 binds to an external-facing allosteric site on the CHT, distinct from the choline and hemicholinium-3 (HC-3) binding sites.[5] This allosteric modulation provides a powerful tool for investigating the dynamics of choline transport and its role in cholinergic signaling.

Introduction to ML352

ML352 emerged from a high-throughput screen for novel inhibitors of the presynaptic choline transporter.[1][4] It is a high-affinity inhibitor with a noncompetitive mechanism of action, making it a valuable tool for studying CHT function in various experimental systems.[1][3] Unlike competitive inhibitors such as HC-3, ML352's inhibitory effect is not overcome by high concentrations of choline, providing a distinct advantage for in vitro and in vivo studies.[3] Furthermore, ML352 exhibits high selectivity for CHT, with no significant activity at other monoamine transporters or key cholinergic enzymes like acetylcholinesterase (AChE) and choline acetyltransferase (ChAT).[2][3]

Mechanism of Action: Allosteric Inhibition of CHT

ML352 acts as a noncompetitive inhibitor of the high-affinity choline transporter.[1][3] This is evidenced by its ability to reduce the maximum velocity (Vmax) of choline uptake without significantly altering the Michaelis constant (Km) for choline.[1][3] This kinetic profile suggests that ML352 binds to a site on the transporter that is distinct from the choline binding site.

This allosteric mechanism has been confirmed by recent cryo-EM structures of the human CHT1 in complex with ML352.[5] These studies reveal that ML352 binds to a pocket on the external surface of the transporter.[5] This binding event stabilizes the transporter in an inward-open conformation, which is incompatible with choline translocation, thereby inhibiting its function.[5]

The interaction of ML352 with the CHT also affects the binding of the classic competitive inhibitor, hemicholinium-3 (HC-3). ML352 reduces the apparent density of HC-3 binding sites (Bmax) without significantly changing the dissociation constant (Kd) of HC-3 at lower concentrations of ML352.[3] This further supports an allosteric interaction, where the binding of ML352 conformationally alters the transporter to reduce the availability or affinity of the HC-3 binding site.[3]

Signaling Pathway of Cholinergic Neurotransmission and ML352 Inhibition

Caption: Cholinergic presynaptic terminal and the inhibitory action of ML352.

Quantitative Data for ML352

The following tables summarize the key quantitative data for ML352 from published studies.

Table 1: Inhibitory Potency of ML352

| Parameter | Preparation | Value | Reference(s) |

| Ki | hCHT LV-AA transfected HEK293 cells | 92 ± 2.8 nM | [3] |

| Ki | Mouse forebrain synaptosomes | 172 ± 12 nM | [3] |

| IC50 | Human CHT1-expressing HEK293 cells | 168.6 ± 49.4 nM | [5] |

Table 2: Selectivity of ML352

| Target | Preparation | Activity | Reference(s) |

| Dopamine Transporter (DAT) | Mouse forebrain synaptosomes | No significant inhibition at 5 µM | [3] |

| Serotonin Transporter (SERT) | Mouse forebrain synaptosomes | No significant inhibition at 5 µM | [3] |

| Norepinephrine Transporter (NET) | Transfected HEK293 cells | No significant inhibition | [3] |

| Acetylcholinesterase (AChE) | Mouse forebrain extracts | No significant inhibition | [3] |

| Choline Acetyltransferase (ChAT) | Mouse forebrain extracts | No significant inhibition | [3] |

Table 3: Effect of ML352 on Choline Uptake and HC-3 Binding Kinetics

| Parameter | Condition | Effect of ML352 | Reference(s) |

| Choline Uptake Vmax | hCHT LV-AA cells | Progressive decrease with increasing ML352 concentration | [3] |

| Choline Uptake Km | hCHT LV-AA cells | No significant change | [3] |

| Choline Uptake Vmax | Mouse forebrain synaptosomes | Decreased (57.2 ± 3.4% of control at 300 nM ML352) | [3] |

| Choline Uptake Km | Mouse forebrain synaptosomes | No significant change | [3] |

| [3H]HC-3 Binding Bmax | Transfected cell membranes | Significant reduction (80.3 ± 3.8% of control at 200 nM; 48.9 ± 4.1% at 800 nM) | [3] |

| [3H]HC-3 Binding Kd | Transfected cell membranes | No significant change at 200 nM; increased at 800 nM | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of ML352 in research. The following protocols are based on published studies that have characterized ML352.

[3H]Choline Uptake Assay in Synaptosomes

This assay measures the uptake of radiolabeled choline into presynaptic terminals.

Experimental Workflow for [3H]Choline Uptake Assay

Caption: Workflow for a [3H]choline uptake assay in synaptosomes.

Detailed Methodology:

-

Synaptosome Preparation:

-

Sacrifice male C57BL/6J mice (8–10 weeks old) by rapid decapitation.

-

Dissect forebrain tissue on an ice-cold aluminum plate.

-

Prepare crude synaptosomes (P2 fraction) as previously described.[3]

-

-

Uptake Assay:

-

Resuspend synaptosomes in Krebs bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 25 mM NaHCO3, 1.7 mM CaCl2, 10 mM glucose, 100 µM ascorbic acid).

-

In a 96-well plate, add 100 µL of the synaptosome suspension to each well.

-

Add ML352 at various concentrations (or vehicle for control) and pre-incubate.

-

Initiate the uptake reaction by adding 100 µL of 100 nM [3H]choline chloride.

-

Incubate for 15 minutes at 37°C.

-

To determine non-specific uptake, a parallel set of experiments should be conducted in the presence of 10 µM hemicholinium-3.

-

-

Termination and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation spectrometry.

-

Determine the protein concentration of the synaptosome samples using a standard method (e.g., BCA protein assay).

-

Calculate the specific uptake of [3H]choline and express the data as a function of protein concentration and time.

-

[3H]Hemicholinium-3 Binding Assay

This assay is used to characterize the binding of ligands to the choline transporter.

Experimental Workflow for [3H]Hemicholinium-3 Binding Assay

Caption: Workflow for a [3H]hemicholinium-3 binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Grow HEK293 cells stably expressing CHT to confluence on 150 mm plates.

-

Harvest the cells in 50 mM Tris-HCl buffer (pH 7.5).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes.

-

Resuspend the pellet in 10 mL of the same buffer and centrifuge again.

-

Resuspend the final pellet in Tris base buffer.

-

-

Binding Assay:

-

In a multi-tube format, incubate the membrane preparation with increasing concentrations of [3H]HC-3.

-

To investigate the effect of ML352, perform parallel incubations with fixed concentrations of ML352 (e.g., 200 nM and 800 nM).[3]

-

Incubate the reactions to allow for binding to reach equilibrium.

-

Determine non-specific binding in a parallel set of tubes containing a high concentration of unlabeled HC-3.

-

-

Termination and Analysis:

-

Terminate the binding reaction by rapid filtration over glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using liquid scintillation counting.

-

Perform saturation binding analysis using appropriate software (e.g., Prism) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Applications in Cholinergic Research

ML352's unique properties make it a versatile tool for a variety of applications in cholinergic research:

-

Probing CHT Structure and Function: As a noncompetitive, allosteric inhibitor, ML352 can be used to study the conformational changes of CHT during the transport cycle. Its binding site, now identified through cryo-EM, provides a new target for understanding transporter regulation.[5]

-

Investigating the Role of CHT in Disease: Given the involvement of the cholinergic system in neurodegenerative diseases like Alzheimer's disease, ML352 can be used in preclinical models to explore the therapeutic potential of CHT inhibition. An optimized analog of ML352, VU6001221, has already shown pro-cognitive effects in a rodent model.[6]

-

Functional Studies of Cholinergic Circuits: By selectively inhibiting choline uptake, ML352 can be used to manipulate acetylcholine synthesis and release in specific brain regions or neuronal populations, allowing for a detailed investigation of their role in behavior and physiology.

-

Development of Novel PET Ligands: The favorable pharmacokinetic properties of ML352, including its ability to penetrate the central nervous system, make it a promising scaffold for the development of positron emission tomography (PET) ligands for imaging CHT in the living brain.[1][3]

Conclusion

ML352 is a powerful and selective pharmacological tool for the study of cholinergic neurotransmission. Its well-characterized noncompetitive, allosteric mechanism of action, coupled with a growing body of structural and functional data, makes it an invaluable asset for researchers in neuroscience and drug discovery. The detailed protocols provided in this guide are intended to facilitate the effective use of ML352 to further unravel the complexities of the choline transporter and its role in health and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the choline transporter (CHT) inhibitor ML352: Development of VU6001221, an improved in vivo tool compound - PubMed [pubmed.ncbi.nlm.nih.gov]

ML352: A Technical Guide to a Novel Noncompetitive Inhibitor of the Presynaptic Choline Transporter

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and initial characterization of ML352, a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in utilizing ML352 as a chemical probe to investigate cholinergic signaling or as a scaffold for the development of novel therapeutics.

Introduction

The high-affinity choline transporter (CHT) is a presynaptic protein that mediates the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[1][2] As such, CHT represents a critical target for the modulation of cholinergic neurotransmission, which is implicated in a wide range of physiological processes including cognition, memory, and motor control.[3] ML352 was identified through a high-throughput screen as a novel, non-choline-based small molecule inhibitor of CHT.[1][4] Subsequent characterization revealed it to be a high-affinity, selective, and noncompetitive inhibitor of CHT, making it a valuable tool for studying the role of this transporter in health and disease.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of ML352.

Table 1: Potency of ML352 for Choline Transporter (CHT) Inhibition

| Assay System | Parameter | Value (nM) | Reference |

| hCHT LV-AA transfected HEK293 cells | Ki (Choline Uptake) | 92 ± 2.8 | [5] |

| Mouse forebrain synaptosomes | Ki (Choline Uptake) | 166 ± 12 | [5] |

| hCHT LV-AA transfected cell membranes | Ki ([3H]HC-3 Binding) | 128.6 ± 15.3 | [5] |

| Human CHT1 | IC50 (Choline Uptake) | 168.6 ± 49.4 | [2] |

Table 2: Kinetic Parameters of ML352 Inhibition on Choline Uptake

| System | ML352 Concentration (nM) | Effect on Vmax | Effect on Km | Reference |

| hCHT LV-AA transfected cells | 200 | Decrease | No significant change | [3][5] |

| hCHT LV-AA transfected cells | 800 | Further decrease | No significant change | [3][5] |

| Mouse forebrain synaptosomes | 300 | Decrease | No significant change | [3][5] |

Table 3: Selectivity Profile of ML352

| Target | Percent Inhibition at 10 µM ML352 | Reference |

| Dopamine Transporter (DAT) | 4 | [3] |

| Serotonin Transporter (SERT) | 2 | [3] |

| Norepinephrine Transporter (NET) | 12 | [3] |

| Acetylcholinesterase (AChE) | No inhibition | [1][4][5] |

| Choline Acetyltransferase (ChAT) | No inhibition | [1][4][5] |

| Various other receptors and ion channels | Minimal to no inhibition | [1][4][5] |

Table 4: Pharmacokinetic Properties of ML352

| Parameter | Finding | Reference |

| In vitro metabolism | Limited | [1][5] |

| CNS Penetration | Significant (Brain Kp = 0.2) | [1][5] |

| Clearance | Predicted to be rapid | [1][5] |

Experimental Protocols

[3H]Choline Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into cells or synaptosomes expressing CHT.

-

Cell Culture and Transfection: HEK293 cells are stably transfected with the human choline transporter (hCHT). A mutant form, hCHT LV-AA, which exhibits elevated surface expression, was used in the initial characterization of ML352.[3]

-

Synaptosome Preparation: Mouse forebrain synaptosomes are prepared by homogenization and differential centrifugation of brain tissue.

-

Assay Procedure:

-

Cells or synaptosomes are pre-incubated with varying concentrations of ML352 or vehicle control.

-

[3H]choline is added to initiate the uptake reaction.

-

The reaction is stopped by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a saturating concentration of a known CHT inhibitor, such as hemicholinium-3 (HC-3).

-

-

Data Analysis: The concentration-response data is fitted to a single-site inhibition model to determine the Ki value. For kinetic studies, varying concentrations of [3H]choline are used in the presence or absence of fixed concentrations of ML352 to determine the effect on Vmax and Km.[5]

[3H]Hemicholinium-3 (HC-3) Binding Assay

This assay measures the ability of a compound to displace the binding of a radiolabeled competitive inhibitor, [3H]HC-3, from CHT.

-

Membrane Preparation: Membranes are prepared from HEK293 cells transfected with hCHT.

-

Assay Procedure:

-

100 µg of membrane protein is incubated with a fixed concentration of [3H]HC-3 (e.g., 10 nM) and varying concentrations of ML352.

-

The incubation is carried out for a designated time to reach equilibrium.

-

The reaction is terminated by rapid filtration over glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled HC-3 (e.g., 20 µM).[3][5]

-

-

Data Analysis: Competition binding data is analyzed using a single-site binding model to calculate the Ki of ML352. Saturation binding experiments with varying concentrations of [3H]HC-3 in the presence of ML352 are used to determine its effect on the Bmax and Kd of [3H]HC-3 binding.[5]

Visualizations

Cholinergic Neurotransmission Signaling Pathway

Caption: Cholinergic signaling pathway and the inhibitory action of ML352.

Experimental Workflow for ML352 Characterization

Caption: Workflow for the discovery and characterization of ML352.

Logical Relationship of ML352's Mechanism of Action

References

- 1. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

ML352: A Technical Guide to its Role in Modulating Acetylcholine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML352, a novel small molecule that acts as a potent and selective modulator of acetylcholine (ACh) synthesis. ML352 functions as a noncompetitive inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step in the production of ACh. This document details the mechanism of action of ML352, presents key quantitative data from in vitro and ex vivo studies, outlines the experimental protocols used to characterize this compound, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction to Acetylcholine Synthesis and the Role of the High-Affinity Choline Transporter (CHT)

Acetylcholine is a critical neurotransmitter involved in a wide range of physiological processes, including muscle contraction, memory, and attention.[1] The synthesis of ACh in cholinergic neurons is critically dependent on the uptake of extracellular choline via the high-affinity choline transporter (CHT), also known as SLC5A7.[2][3] This transport process is the rate-limiting step in the entire ACh synthesis pathway, making CHT a key target for the modulation of cholinergic signaling.[2][3]

ML352: A Novel Noncompetitive Inhibitor of CHT

ML352 is a recently identified small molecule that has been characterized as a potent and selective inhibitor of CHT.[4] Unlike competitive inhibitors such as hemicholinium-3 (HC-3), which bind to the same site as choline, ML352 acts via a noncompetitive mechanism, suggesting an allosteric interaction with the transporter.[4] This distinct mechanism of action makes ML352 a valuable tool for studying the intricacies of cholinergic regulation and a potential starting point for the development of novel therapeutics.

Mechanism of Action of ML352

ML352 modulates acetylcholine synthesis by directly inhibiting the activity of the CHT. By binding to an allosteric site on the transporter, ML352 reduces the maximal rate of choline transport (Vmax) without affecting the affinity of the transporter for choline (Km).[1][5] This reduction in choline uptake limits the availability of the essential precursor for ACh synthesis by the enzyme choline acetyltransferase (ChAT). Importantly, ML352 has been shown to be highly selective for CHT, exhibiting no significant inhibitory activity against ChAT or acetylcholinesterase (AChE), the enzyme responsible for ACh degradation.[1][4]

Signaling Pathway of Acetylcholine Synthesis and Inhibition by ML352

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction of ML352 with the choline transport system.

Table 1: Inhibitory Potency of ML352 against CHT

| Preparation | Parameter | Value (nM) | Reference |

| hCHT LV-AA transfected HEK293 cells | Ki | 92 ± 2.8 | [5] |

| Mouse forebrain synaptosomes | Ki | 172 ± 12 | [5] |

| hCHT transfected cell membranes | Ki | 128.6 ± 15.3 | [1] |

Table 2: Kinetic Parameters of Choline Uptake in the Presence of ML352

| Preparation | ML352 (nM) | Km (µM) | Vmax (% of control) | Reference |

| hCHT LV-AA transfected HEK293 cells | 0 | 2.5 ± 0.4 | 100 | [5] |

| 200 | 4.4 ± 1.2 | 70.4 ± 5.6 | [5] | |

| 800 | 4.4 ± 2.0 | 30.3 ± 4.2 | [5] | |

| Mouse forebrain synaptosomes | 300 | No significant change | 57.2 ± 3.4 | [1][5] |

Table 3: Effect of ML352 on [3H]Hemicholinium-3 (HC-3) Binding

| ML352 (nM) | Kd (nM) | Bmax (% of control) | Reference |

| 0 | 8.5 ± 1.1 | 100 | [5] |

| 200 | No significant change | Significant reduction | [1][5] |

Table 4: Selectivity Profile of ML352

| Target | Activity at 10 µM | Reference |

| Acetylcholinesterase (AChE) | No inhibition | [1][4] |

| Choline Acetyltransferase (ChAT) | No inhibition | [1][4] |

| Dopamine Transporter (DAT) | <20% inhibition | [5] |

| Serotonin Transporter (SERT) | <20% inhibition | [5] |

| Norepinephrine Transporter (NET) | <20% inhibition | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of ML352.

[3H]Choline Uptake Inhibition Assay

This assay measures the ability of ML352 to inhibit the uptake of radiolabeled choline into cells or synaptosomes expressing CHT.

-

Cell Culture and Synaptosome Preparation:

-

HEK-293 cells stably transfected with human CHT (hCHT) are cultured in appropriate media.

-

Synaptosomes are prepared from the forebrain of mice by homogenization and differential centrifugation.

-

-

Assay Procedure:

-

Cells or synaptosomes are pre-incubated in Krebs-Ringer-HEPES buffer at 37°C.

-

Varying concentrations of ML352 are added and incubated for a specified time.

-

[3H]Choline is added to initiate the uptake reaction.

-

The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the ML352 concentration.

-

The IC50 value is determined by nonlinear regression analysis.

-

The Ki value is calculated using the Cheng-Prusoff equation.

-

For kinetic studies, the assay is performed with varying concentrations of [3H]choline in the presence or absence of fixed concentrations of ML352 to determine Km and Vmax values.

-

[3H]Hemicholinium-3 (HC-3) Binding Inhibition Assay

This assay assesses the ability of ML352 to displace the binding of the CHT competitive inhibitor [3H]HC-3 from membranes expressing CHT.

-

Membrane Preparation:

-

Membranes are prepared from hCHT-transfected HEK-293 cells by homogenization and centrifugation.

-

-

Assay Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]HC-3 and varying concentrations of ML352 in a binding buffer.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration over glass fiber filters.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

IC50 values are determined from competition binding curves.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

Saturation binding experiments with varying concentrations of [3H]HC-3 in the presence or absence of ML352 are used to determine Kd and Bmax.

-

Choline Acetyltransferase (ChAT) Activity Assay (Radioenzymatic Method)

This assay measures the activity of ChAT by quantifying the formation of radiolabeled ACh from radiolabeled acetyl-CoA.

-

Enzyme Source:

-

Extracts from mouse forebrain are used as the source of ChAT.

-

-

Assay Procedure:

-

The enzyme extract is incubated with [14C]acetyl-CoA, choline, and a buffer system.

-

The reaction is allowed to proceed at 37°C.

-

The reaction is stopped, and the newly synthesized [14C]ACh is separated from the unreacted [14C]acetyl-CoA.

-

The amount of [14C]ACh is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The activity of ChAT is expressed as the amount of ACh formed per unit of time per amount of protein.

-

The effect of ML352 is determined by including it in the reaction mixture and comparing the activity to a control without the inhibitor.

-

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.

-

Enzyme Source:

-

Extracts from mouse forebrain are used as the source of AChE.

-

-

Assay Procedure:

-

The enzyme extract is incubated with the substrate acetylthiocholine in a buffer.

-

AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

-

The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

-

Data Analysis:

-

The rate of the reaction is proportional to the AChE activity.

-

The inhibitory effect of ML352 is assessed by its inclusion in the assay and comparison to a control.

-

Experimental Workflow for Characterizing CHT Inhibitors

Conclusion

ML352 is a valuable pharmacological tool for the study of cholinergic neurotransmission. Its potent, selective, and noncompetitive inhibition of the high-affinity choline transporter provides a unique means to modulate acetylcholine synthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and cholinergic signaling. The distinct mechanism of action of ML352 may offer new avenues for the development of therapeutics for disorders associated with cholinergic dysfunction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. scribd.com [scribd.com]

- 4. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetic Properties of ML352, a Novel Noncompetitive Inhibitor of the Presynaptic Choline Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of ML352, a potent and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). The information herein is intended to support further research and development of ML352 and related compounds as valuable tools for studying cholinergic signaling and as potential therapeutic agents. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to ML352

ML352 is a novel small molecule that acts as a noncompetitive inhibitor of the presynaptic choline transporter (CHT).[1][2][3][4] The CHT is the rate-limiting step in the synthesis of acetylcholine (ACh), a critical neurotransmitter involved in a wide range of physiological processes, including cognition, memory, and motor control.[2][3] By inhibiting choline uptake, ML352 provides a valuable pharmacological tool to probe the function of the cholinergic system. Its noncompetitive mechanism of action is a particularly useful feature, as its inhibitory effect is not overcome by high concentrations of extracellular choline.[1][2] ML352 has demonstrated high affinity for CHT with a Ki of 92 nM in HEK293 cells expressing the human transporter and 166 nM in mouse forebrain synaptosomes.[1][2][4] Notably, it shows high selectivity, with no significant activity against acetylcholinesterase (AChE), choline acetyltransferase (ChAT), or transporters for dopamine, serotonin, and norepinephrine.[1][2][3][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of ML352.

Table 1: In Vitro Pharmacokinetic Profile of ML352 [1][2]

| Parameter | Species | Value |

| Intrinsic Clearance (CLint) | Rat (Hepatic Microsomes) | 95.0 mL/min/kg |

| Human (Hepatic Microsomes) | 10.4 mL/min/kg | |

| Predicted Hepatic Clearance (CLhep) | Rat | 40.3 mL/min/kg |

| Human | 6.9 mL/min/kg | |

| Unbound Fraction in Plasma (fu) | Rat | 0.35 |

| Human | 0.67 | |

| Cytochrome P450 Inhibition (IC50) | CYP3A4, CYP2D6, CYP2C9, CYP1A2 | >30 µM |

| hERG Inhibition (IC50) | >30 µM | |

| Aqueous Solubility (PBS) | 98.2 µM |

Table 2: In Vivo Pharmacokinetic Profile of ML352 in Male Sprague-Dawley Rats [1][2][6]

| Parameter | Value |

| Plasma Clearance (CL) | 107 mL/min/kg |

| Half-Life (t1/2) | 30 minutes |

| Volume of Distribution at Steady State (Vss) | High (exact value not specified) |

| Brain Penetration (Brain Kp) | 0.2 |

| Cmax (at 2.3 mg/kg, p.o.) | 32.6 ng/mL |

| AUC (at 2.3 mg/kg, p.o.) | 77.5 ng/h/mL |

Signaling Pathway of the Presynaptic Choline Transporter (CHT)

ML352 exerts its effect by inhibiting the CHT, which is crucial for replenishing the presynaptic choline pool required for acetylcholine synthesis. The following diagram illustrates the key steps in this pathway.

Caption: Signaling pathway of the presynaptic choline transporter (CHT) and the inhibitory action of ML352.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Intrinsic Clearance in Hepatic Microsomes

This assay determines the metabolic stability of a compound in liver microsomes, providing an estimate of its intrinsic clearance (CLint).

Experimental Workflow:

Caption: Workflow for the in vitro intrinsic clearance assay.

Methodology:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of ML352 in DMSO.

-

Thaw pooled human or rat liver microsomes on ice.

-

Prepare a NADPH regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and ML352 (final concentration 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of ML352 at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of ML352 remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

-

Equilibrium Dialysis for Plasma Protein Binding

This assay determines the fraction of a drug that is unbound to plasma proteins (fu), which is the fraction available to exert pharmacological effects.

Methodology:

-

Apparatus Setup:

-

Hydrate a semi-permeable dialysis membrane (e.g., molecular weight cutoff of 6-8 kDa).

-

Assemble the equilibrium dialysis apparatus (e.g., HTD96b), placing the membrane between the donor and receiver chambers.

-

-

Sample Preparation:

-

Spike human or rat plasma with ML352 at a known concentration.

-

Add the spiked plasma to the donor chamber of the dialysis unit.

-

Add protein-free buffer (e.g., PBS, pH 7.4) to the receiver chamber.

-

-

Equilibrium Dialysis:

-

Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-8 hours, determined in a preliminary experiment).

-

-

Sample Collection and Analysis:

-

After incubation, collect aliquots from both the plasma (donor) and buffer (receiver) chambers.

-

Matrix-match the samples by adding blank buffer to the plasma aliquot and blank plasma to the buffer aliquot.

-

Determine the concentration of ML352 in both chambers using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) using the following equation: fu = Cbuffer / Cplasma where Cbuffer is the concentration in the receiver chamber and Cplasma is the concentration in the donor chamber.

-

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a drug after administration to a living animal, providing key parameters such as clearance, half-life, and volume of distribution.

Methodology:

-

Animal Dosing:

-

House male Sprague-Dawley rats under standard conditions with free access to food and water.

-

Administer ML352 to the rats via the desired route (e.g., intravenous bolus or oral gavage) at a specific dose.

-

-

Blood Sampling:

-

At predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or jugular vein catheter).

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Extract ML352 from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of ML352 in the plasma extracts using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of ML352 versus time.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the concentration-time data to determine parameters such as:

-

Area under the curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vss)

-

Half-life (t1/2)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

-

Cytochrome P450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing cytochrome P450 enzymes, which is important for predicting drug-drug interactions.

Methodology:

-

Reagent Preparation:

-

Use human liver microsomes as the enzyme source.

-

Prepare solutions of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

-

Prepare a range of concentrations of ML352.

-

-

Incubation:

-

In a 96-well plate, combine human liver microsomes, phosphate buffer, and a specific CYP probe substrate.

-

Add ML352 at various concentrations to the wells.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a NADPH regenerating system.

-

-

Reaction Termination and Sample Processing:

-

After a specified incubation time, terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of ML352 compared to a vehicle control.

-

Plot the percent inhibition versus the logarithm of the ML352 concentration.

-

Determine the IC50 value (the concentration of ML352 that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

-

Conclusion

ML352 is a valuable research tool with a well-characterized pharmacokinetic profile. It exhibits moderate to high clearance in rats and is predicted to have low clearance in humans.[1][2] The compound shows modest brain penetration, making it suitable for investigating the central nervous system effects of CHT inhibition.[1] Importantly, ML352 does not significantly inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[1][2] Further optimization of the ML352 scaffold to reduce clearance rates while maintaining potency and CNS penetration could lead to the development of improved in vivo tool compounds and potential therapeutic agents for cholinergic-related disorders.[1][7] The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.

References

- 1. bioivt.com [bioivt.com]

- 2. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 3. In vivo pharmacokinetic study in rats [bio-protocol.org]

- 4. enamine.net [enamine.net]

- 5. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]

- 6. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

ML352: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML352 is a potent and selective, noncompetitive inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] This property makes it an invaluable research tool for investigating the role of cholinergic signaling in a variety of neurological processes and disease states. This document provides a comprehensive technical overview of ML352, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in neuroscience research.

Introduction to ML352

ML352 emerged from a high-throughput screen for novel inhibitors of CHT.[1][2] It represents a distinct chemical class from the classical competitive CHT inhibitor, hemicholinium-3 (HC-3).[1][2] Its noncompetitive mechanism of action offers unique advantages for studying cholinergic function, particularly in conditions of high extracellular choline concentration.[1][2] Pharmacokinetic studies have demonstrated that ML352 has significant central nervous system (CNS) penetration, making it suitable for in vivo studies.[1][2]

Mechanism of Action

ML352 acts as a noncompetitive inhibitor of the presynaptic choline transporter (CHT).[1][2] This means it does not compete with choline for the same binding site. Instead, it is believed to bind to an allosteric site on the transporter, changing its conformation and thereby reducing the maximal rate of choline uptake (Vmax) without significantly affecting the transporter's affinity for choline (Km).[1][2] This allosteric interaction also reduces the apparent density of HC-3 binding sites.[1][2] Recent cryogenic electron microscopy (cryo-EM) structures of human CHT1 in complex with ML352 have revealed that it binds to the external surface of the transporter, distinct from the substrate-binding pocket, locking it in an inward-open conformation.[3]

The inhibition of CHT by ML352 leads to a reduction in the uptake of choline into presynaptic cholinergic neurons. Since choline uptake is the rate-limiting step for the synthesis of acetylcholine (ACh), ML352 effectively decreases the amount of ACh available for vesicular release.[1][2] This allows researchers to probe the functional consequences of diminished cholinergic signaling in various neural circuits.

Quantitative Data

The following tables summarize the key quantitative parameters of ML352, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of ML352

| Parameter | Value | Species/System | Reference |

| Ki (Choline Uptake Inhibition) | 92 ± 2.8 nM | Human CHT (hCHT LV-AA) in HEK 293 cells | [1] |

| Ki (Choline Uptake Inhibition) | 172 ± 12 nM | Mouse forebrain synaptosomes | [2] |

| Ki ([3H]HC-3 Binding Inhibition) | 128.6 ± 15.3 nM | Membranes from hCHT transfected cells | [1] |

| IC50 (Choline Uptake Inhibition) | 168.6 ± 49.4 nM | Human CHT1 | [3] |

Table 2: Selectivity of ML352

| Target | % Inhibition at 10 µM ML352 | Reference |

| Dopamine Transporter (DAT) | No significant inhibition | [1] |

| Serotonin Transporter (SERT) | No significant inhibition | [1] |

| Norepinephrine Transporter (NET) | 12% | [1] |

| Acetylcholinesterase (AChE) | No significant inhibition | [1][2][4] |

| Choline Acetyltransferase (ChAT) | No significant inhibition | [1][2][4] |

| Adrenergic α1A | 23% | [1] |

| Histamine H1 | 37% | [1] |

A comprehensive off-target screening against a panel of 68 G-protein coupled receptors, ion channels, and transporters revealed minimal activity at concentrations significantly higher than its CHT inhibitory potency.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cholinergic Neurotransmission and ML352 Inhibition

The following diagram illustrates the key steps in cholinergic neurotransmission at the presynaptic terminal and the point of intervention by ML352.

Caption: ML352 noncompetitively inhibits the choline transporter (CHT).

Experimental Workflow for [³H]Choline Uptake Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of ML352 on choline uptake using radiolabeled choline.

References

- 1. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Allosteric Modulation of the High-Affinity Choline Transporter (CHT) by ML352: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2] By mediating the uptake of choline into presynaptic cholinergic nerve terminals, CHT plays a critical role in sustaining cholinergic neurotransmission, a process fundamental to cognitive functions such as learning and memory, as well as motor control.[1][2] Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, dystonia, and depression.[3] Consequently, CHT represents a key therapeutic target for modulating cholinergic activity.[3]

Historically, the pharmacological toolkit for studying CHT has been dominated by competitive inhibitors, such as hemicholinium-3 (HC-3).[4] While valuable as research tools, these compounds have limitations, including poor central nervous system (CNS) penetration, that have hampered their therapeutic development.[4] The discovery of ML352, a novel, potent, and selective non-competitive inhibitor of CHT, marked a significant advancement in the field.[1][4] Evidence strongly suggests that ML352 acts as a negative allosteric modulator, binding to a site topographically distinct from the choline binding site to inhibit transporter function.[1][3][4] This technical guide provides an in-depth overview of the allosteric modulation of CHT by ML352, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of ML352 with the high-affinity choline transporter.

Table 1: Inhibitory Potency of ML352 on Choline Uptake

| Preparation | Parameter | Value | Reference |

| hCHT LV-AA transfected HEK293 cells | Ki | 92 ± 2.8 nM | [4] |

| Mouse forebrain synaptosomes | Ki | 172 ± 12 nM | [4] |

| Mouse forebrain synaptosomes | Ki | 166 ± 12 nM | [3] |

Table 2: Kinetic Parameters of ML352 Inhibition on Choline Transport

| Preparation | ML352 Concentration | Km for Choline (µM) | Vmax (% of control) | Reference |

| hCHT LV-AA transfected cells | 0 nM | 2.5 ± 0.4 | 100 | [4] |

| 200 nM | 4.4 ± 1.2 | 70.4 ± 5.6 | [4] | |

| 800 nM | 4.4 ± 2.0 | 30.3 ± 4.2 | [4] | |

| Mouse forebrain synaptosomes | 300 nM | No significant change | 57.2 ± 3.4 | [4] |

Table 3: Effect of ML352 on [3H]HC-3 Binding

| Preparation | Parameter | Value | Reference |

| hCHT LV-AA transfected cell membranes | Ki | 128.6 ± 15.3 nM | [3] |

| ML352 Concentration | [3H]HC-3 Kd (nM) | Bmax (% of control) | |

| 0 nM | 8.5 ± 1.1 | 100 | |

| 200 nM | 17.4 ± 2.3 | 80.3 ± 3.8 | |

| 800 nM | 23.4 ± 5.0 | 48.9 ± 4.1 |

Table 4: Selectivity of ML352

| Target | ML352 Concentration | % Inhibition | Reference |

| Dopamine Transporter (DAT) | 5 µM | <20% | [4] |

| Serotonin Transporter (SERT) | 5 µM | <20% | [4] |

| Norepinephrine Transporter (NET) | 5 µM | <20% | [3] |

| Choline Acetyltransferase (ChAT) | up to 10 µM | No inhibition | [4] |

| Acetylcholinesterase (AChE) | up to 10 µM | No inhibition | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[3H]Choline Uptake Assay in Transfected HEK293 Cells

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into cells expressing CHT.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a human CHT construct (hCHT LV-AA mutant) are cultured to confluence in appropriate media.[4]

-

Assay Preparation: Cells are harvested and washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubation: Cells are pre-incubated with varying concentrations of ML352 or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: [3H]Choline is added to the cell suspension to initiate the transport assay. The final choline concentration is typically at or near the Km value.

-

Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular [3H]choline.

-

Quantification: The amount of radioactivity trapped on the filters, representing intracellular [3H]choline, is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known CHT inhibitor (e.g., HC-3). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves. Ki values are calculated using the Cheng-Prusoff equation. For kinetic studies, the assay is performed with varying concentrations of [3H]choline in the presence of fixed concentrations of ML352 to determine effects on Km and Vmax.[4]

[3H]Choline Uptake Assay in Synaptosomes

This ex vivo assay assesses the inhibitory effect of ML352 on CHT in a more physiologically relevant preparation.

-

Synaptosome Preparation: Forebrain tissue from mice is homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is enriched in presynaptic nerve terminals.

-

Assay Procedure: The protocol is similar to the cell-based assay. Synaptosomes are pre-incubated with ML352 or vehicle, followed by the addition of [3H]choline.[4]

-

Termination and Quantification: Uptake is terminated by rapid filtration, and the radioactivity is quantified.

-

Data Analysis: Data is analyzed as described for the transfected cell assay to determine the potency and kinetic mechanism of ML352 in a native tissue environment.[4]

[3H]Hemicholinium-3 (HC-3) Binding Assay

This radioligand binding assay is used to determine if ML352 interacts with the same binding site as the competitive inhibitor HC-3.

-

Membrane Preparation: Membranes are prepared from hCHT-transfected HEK293 cells or brain tissue by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a fixed concentration of [3H]HC-3 and varying concentrations of ML352 in a suitable buffer.

-

Equilibrium: The reaction is allowed to reach equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioactivity is separated from the unbound [3H]HC-3 by rapid filtration.

-

Quantification: The radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled HC-3. Specific binding is calculated, and the data is analyzed to determine the Ki of ML352 for inhibiting [3H]HC-3 binding. For saturation binding experiments, membranes are incubated with increasing concentrations of [3H]HC-3 in the presence or absence of fixed concentrations of ML352 to determine effects on the Kd and Bmax of [3H]HC-3 binding.[4]

Cell-Surface Biotinylation Assay

This assay is used to investigate whether ML352 modulates the cell surface expression of CHT.

-

Cell Treatment: HEK293 cells stably transfected with wild-type CHT are treated with ML352, HC-3, or vehicle for a specified duration (e.g., 15 minutes).[4]

-

Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent.

-

Cell Lysis: The cells are lysed, and the total protein concentration is determined.

-

Streptavidin Pulldown: Biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.

-

Western Blotting: The captured proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane for Western blotting using a CHT-specific antibody.

-

Quantification: The intensity of the CHT band is quantified to determine the relative amount of CHT at the cell surface.[4]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of CHT in acetylcholine synthesis and the proposed allosteric mechanism of ML352.

References

- 1. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]

ML352: An In-depth Technical Guide for Exploring the Role of Choline in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML352, a novel and selective noncompetitive inhibitor of the high-affinity choline transporter (CHT). ML352 serves as a critical tool for researchers investigating the role of cholinergic signaling in the brain, offering a platform for the development of new therapeutic agents and imaging tools. This document details the quantitative data associated with ML352, outlines key experimental protocols for its use, and visualizes its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ML352, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: Potency of ML352

| Parameter | Value | Species/System | Reference |

| Ki (CHT Inhibition) | 92 ± 2.8 nM | HEK 293 cells transfected with hCHT LV-AA | [1][2] |

| Ki (CHT Inhibition) | 166 ± 12 nM | Mouse forebrain synaptosomes | [1][2] |

| Ki ([3H]HC-3 Binding Inhibition) | 128.6 ± 15.3 nM | Membranes from HEK hCHT cells | [1][2] |

| IC50 (CHT Inhibition) | 168.6 ± 49.4 nM | CHT1-mediated choline uptake | [3] |

Table 2: Selectivity of ML352

| Target | Inhibition at 10 µM | Reference |

| Dopamine Transporter (DAT) | <20% (at 5 µM) | [1][2] |

| Norepinephrine Transporter (NET) | 12% | [2] |

| Serotonin Transporter (SERT) | <20% (at 5 µM) | [1][2] |

| Acetylcholinesterase (AChE) | No significant inhibition | [1] |

| Choline Acetyltransferase (ChAT) | No significant inhibition | [1] |

Table 3: In Vitro Kinetic Parameters of ML352

| Parameter | Condition | Effect of ML352 | Reference |

| Vmax (Choline Transport) | 200 nM ML352 | 70.4 ± 5.6% of control | [1][2] |

| 800 nM ML352 | 30.3 ± 4.2% of control | [1][2] | |

| 300 nM ML352 (synaptosomes) | 57.2 ± 3.4% of control | [1][2] | |

| Km (Choline Transport) | 200 nM ML352 | No significant change | [1][2] |

| 800 nM ML352 | No significant change | [1][2] | |

| Bmax ([3H]HC-3 Binding) | 200 nM ML352 | 80.3 ± 3.8% of control | [4] |

| 800 nM ML352 | 48.9 ± 4.1% of control | [4] | |

| Kd ([3H]HC-3 Binding) | 200 nM ML352 | No significant change | [1][2] |

Table 4: Pharmacokinetic Properties of ML352

| Parameter | Value | Species | Reference |

| Brain Kp | 0.2 | Rat | [1][2] |

| Intrinsic Clearance (CLint) | 95.0 mL/min/kg | Rat hepatic microsomes | [1][2] |

| 10.4 mL/min/kg | Human hepatic microsomes | [1][2] | |

| Hepatic Clearance (CLhep) | 40.3 mL/min/kg | Rat (predicted) | [1][2] |

| 6.9 mL/min/kg | Human (predicted) | [1][2] | |

| Unbound Fraction (Fu) | 0.35 | Rat plasma | [1][2] |

| 0.67 | Human plasma | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments involving ML352 are provided below.

[3H]Choline Uptake Assay in Transfected HEK 293 Cells

This protocol is used to determine the potency and mechanism of CHT inhibitors.

-

Cell Culture: Maintain HEK 293 cells stably transfected with the human choline transporter (hCHT).

-

Assay Preparation: Plate cells in 96-well plates and grow to confluence.

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

Inhibition Assay:

-

Wash cells with KRH buffer.

-

Pre-incubate cells with varying concentrations of ML352 or vehicle for 10-15 minutes at 37°C.

-

Initiate choline uptake by adding KRH buffer containing a fixed concentration of [3H]choline (e.g., 10 nM).

-

Incubate for 10 minutes at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known CHT inhibitor like hemicholinium-3).

-

Calculate the percentage of inhibition at each ML352 concentration and determine the Ki value using non-linear regression analysis.

-

[3H]Choline Uptake Assay in Mouse Forebrain Synaptosomes

This protocol assesses the effect of ML352 on CHT activity in a native brain preparation.

-

Synaptosome Preparation:

-

Homogenize mouse forebrains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

Centrifuge the supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in KRH buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes (approximately 100 µg of protein) with varying concentrations of ML352 or vehicle for 10 minutes at 34°C.

-

Initiate uptake by adding [3H]choline to a final concentration of 10 nM.

-

Incubate for 2 minutes at 34°C.

-

-

Termination and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold KRH buffer.

-